molecular formula C18H17N B2480675 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 890131-57-4

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2480675
CAS No.: 890131-57-4
M. Wt: 247.341
InChI Key: VUSVQQBDPWCLNQ-UHFFFAOYSA-N
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Description

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole: is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles It is characterized by a tricyclic structure consisting of a carbazole core with a phenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired tetrahydrocarbazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Fully saturated tetrahydrocarbazole derivatives.

    Substitution: Various substituted tetrahydrocarbazoles with functional groups like halogens, nitro, and sulfonic acid groups.

Comparison with Similar Compounds

  • 1,2,3,4-tetrahydrocarbazole
  • 5,6,7,8-tetrahydrocarbazole
  • 2,3,4,9-tetrahydro-1H-carbazol-1-one

Comparison: 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the phenyl group at the third carbon atom, which can influence its chemical reactivity and biological activity. Compared to other tetrahydrocarbazoles, this compound may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSVQQBDPWCLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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